2-(Diethylamino)isonicotinonitrile
Overview
Description
2-(Diethylamino)isonicotinonitrile is an organic compound with the molecular formula C10H13N3. It is a derivative of isonicotinonitrile, featuring a diethylamino group attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)isonicotinonitrile typically involves the reaction of isonicotinonitrile with diethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux to ensure complete conversion . The general reaction scheme can be represented as follows:
Isonicotinonitrile+Diethylamine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)isonicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles to amines.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Primary amines.
Substitution: Compounds with different functional groups replacing the diethylamino group.
Scientific Research Applications
2-(Diethylamino)isonicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of materials with specific properties, such as organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 2-(Diethylamino)isonicotinonitrile involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The nitrile group can also interact with enzymes and other proteins, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
4-Cyanopyridine:
Nicotinonitrile: Another related compound with a nitrile group attached to a pyridine ring.
Uniqueness
2-(Diethylamino)isonicotinonitrile is unique due to the presence of the diethylamino group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications in organic synthesis and materials science .
Properties
IUPAC Name |
2-(diethylamino)pyridine-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-3-13(4-2)10-7-9(8-11)5-6-12-10/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVYKMACZOOTHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=CC(=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20562493 | |
Record name | 2-(Diethylamino)pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20562493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58481-12-2 | |
Record name | 2-(Diethylamino)pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20562493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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